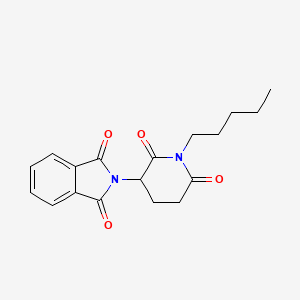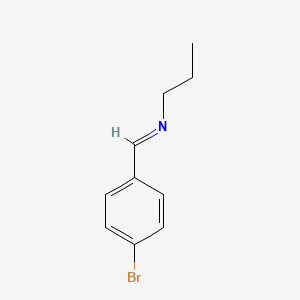
p-Bromobenzylidene-propyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Bromobenzylidene-propyl-amine: is an organic compound with the molecular formula C₁₀H₁₂BrN. It is characterized by the presence of a bromine atom attached to a benzylidene group, which is further connected to a propyl-amine chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-propyl-amine typically involves the bromination of benzylic compounds followed by the introduction of the propyl-amine group. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to brominate the benzylic position. The resulting brominated intermediate is then reacted with propyl-amine under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: p-Bromobenzylidene-propyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imine derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Propyl-amine:
Catalysts: Various catalysts, such as acids or bases, may be used to facilitate specific reactions.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Imine Derivatives: Formed through condensation reactions with aldehydes or ketones.
Aplicaciones Científicas De Investigación
Chemistry: p-Bromobenzylidene-propyl-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential biological activities, including antitumor and antimicrobial properties . These compounds are studied for their ability to interact with biological targets and pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mecanismo De Acción
The mechanism of action of p-Bromobenzylidene-propyl-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
p-Chlorobenzylidene-propyl-amine: Similar structure but with a chlorine atom instead of bromine.
p-Fluorobenzylidene-propyl-amine: Contains a fluorine atom
Propiedades
Número CAS |
54979-13-4 |
|---|---|
Fórmula molecular |
C10H12BrN |
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-propylmethanimine |
InChI |
InChI=1S/C10H12BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,8H,2,7H2,1H3 |
Clave InChI |
DAKVGMUXIVYXHK-UHFFFAOYSA-N |
SMILES canónico |
CCCN=CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




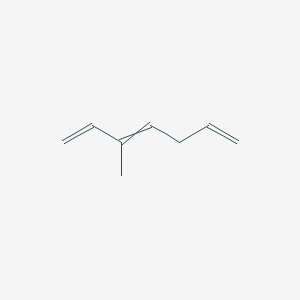



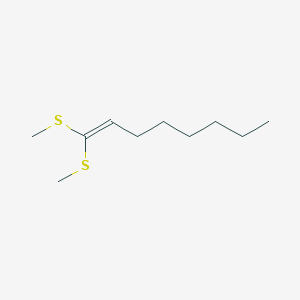
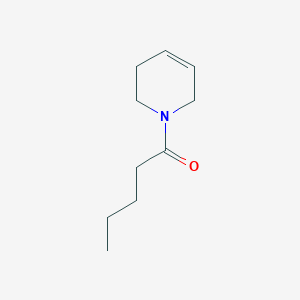
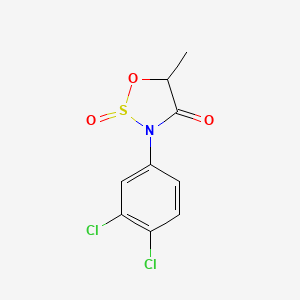
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
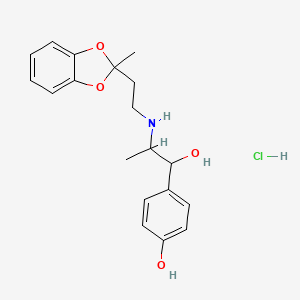
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
